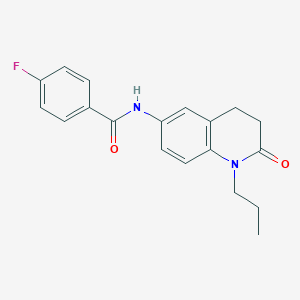

4-氟-N-(2-氧代-1-丙基-1,2,3,4-四氢喹啉-6-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related fluoroalkylated compounds, such as isoquinolinones, involves C-H activation/annulation reactions, indicating a potential pathway for synthesizing variants of the target compound. For instance, the cobalt-catalyzed C-H activation/annulation of benzamides with fluorine-containing alkynes has been demonstrated to produce 3- and 4-fluoroalkylated isoquinolinones efficiently, showcasing the synthetic accessibility of fluoroalkylated isoquinolin-derivatives (Kumon et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds, such as fluoroalkylated isoquinolinones, has been elucidated through X-ray crystallography, providing insights into the spatial arrangement and electronic structure that could be extrapolated to the target molecule. This structural analysis is crucial for understanding the compound's reactivity and interaction potentials (Kumon et al., 2021).

Chemical Reactions and Properties

Experimental and theoretical studies on related chemical entities highlight the role of fluoro groups in influencing reaction pathways, including N-ethylation and cyclization reactions. These studies shed light on the regioselective nature of chemical transformations involving fluoro-substituted compounds, which is critical for designing synthetic routes and understanding the chemical behavior of the target molecule (Batalha et al., 2019).

科学研究应用

抗微生物应用

研究人员合成了新型含氟衍生物,探索它们作为抗微生物剂的潜力。一项研究涉及合成含氟的5-芳基亚醛衍生物,其中包括喹唑啉酮和4-噻唑烷酮等杂环系统,显示出对多种细菌和真菌具有显著的体外抗微生物活性(Desai, Vaghani, & Shihora, 2013)。

含氟杂环化合物的合成

在制药和农药行业中,含氟杂环化合物具有重要意义。已报道一种涉及铑(III)催化的C-H活化和与2,2-二氟乙烯基对甲苯磺酸酯偶联的方法,用于合成各种含氟杂环化合物。该过程使得能够高效合成化合物,如4-氟异喹啉-1(2H)-酮和5-氟吡啶-2(1H)-酮,展示了这些方案的合成潜力(Wu et al., 2017)。

钴催化合成

利用钴催化的C-H活化/环化反应与含氟烷基炔烃反应,可产生3-和4-氟烷基异喹啉酮。该方法提供了获得这些化合物的途径,并展示了钴催化在合成氟修饰杂环化合物中的潜力(Kumon et al., 2021)。

除草活性

已研究了某些含氟化合物的合成和除草活性,突出了氟取代在增强除草剂效力方面的作用。值得注意的是,含氟取代的化合物显示出与商业除草剂相当的高水平的除草活性(Huang et al., 2005)。

化学反应中的区域选择性

已研究了对某些喹啉衍生物的N-乙基化反应的区域选择性,揭示了这些含氟化合物的化学行为和合成应用的见解。这项研究有助于理解含氟喹啉在药物化学中的选择性反应(Batalha et al., 2019)。

属性

IUPAC Name |

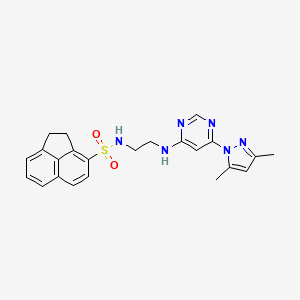

4-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-2-11-22-17-9-8-16(12-14(17)5-10-18(22)23)21-19(24)13-3-6-15(20)7-4-13/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFSAGVMBLYBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide](/img/structure/B2493365.png)

![3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2493366.png)

![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide](/img/structure/B2493372.png)

![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)

![N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2493388.png)